molecular formula C12H13F2NO3 B2841588 2-(3,4-difluorophenyl)-2-(N-ethylacetamido)acetic acid CAS No. 1025059-05-5

2-(3,4-difluorophenyl)-2-(N-ethylacetamido)acetic acid

Cat. No.: B2841588
CAS No.: 1025059-05-5
M. Wt: 257.237
InChI Key: BNAVPWVXJNYXRJ-UHFFFAOYSA-N
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Description

2-(3,4-difluorophenyl)-2-(N-ethylacetamido)acetic acid is an organic compound characterized by the presence of a difluorophenyl group and an N-ethylacetamido group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-difluorophenyl)-2-(N-ethylacetamido)acetic acid typically involves the following steps:

    Formation of the Difluorophenyl Intermediate: The starting material, 3,4-difluoroaniline, undergoes a reaction with acetic anhydride to form N-acetyl-3,4-difluoroaniline.

    Introduction of the Ethyl Group: N-acetyl-3,4-difluoroaniline is then reacted with ethyl iodide in the presence of a base such as potassium carbonate to introduce the ethyl group, forming N-ethyl-N-acetyl-3,4-difluoroaniline.

    Formation of the Acetic Acid Moiety: The final step involves the reaction of N-ethyl-N-acetyl-3,4-difluoroaniline with chloroacetic acid in the presence of a base such as sodium hydroxide to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-difluorophenyl)-2-(N-ethylacetamido)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

2-(3,4-difluorophenyl)-2-(N-ethylacetamido)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3,4-difluorophenyl)-2-(N-ethylacetamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity to these targets, while the N-ethylacetamido group can modulate the compound’s pharmacokinetic properties. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-difluorophenyl)-2-(N-methylacetamido)acetic acid: Similar structure but with a methyl group instead of an ethyl group.

    2-(3,4-difluorophenyl)-2-(N-propylacetamido)acetic acid: Similar structure but with a propyl group instead of an ethyl group.

    2-(3,4-difluorophenyl)-2-(N-ethylacetamido)propionic acid: Similar structure but with a propionic acid moiety instead of an acetic acid moiety.

Uniqueness

2-(3,4-difluorophenyl)-2-(N-ethylacetamido)acetic acid is unique due to the specific combination of the difluorophenyl group and the N-ethylacetamido group, which can confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

2-[acetyl(ethyl)amino]-2-(3,4-difluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO3/c1-3-15(7(2)16)11(12(17)18)8-4-5-9(13)10(14)6-8/h4-6,11H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNAVPWVXJNYXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(C1=CC(=C(C=C1)F)F)C(=O)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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